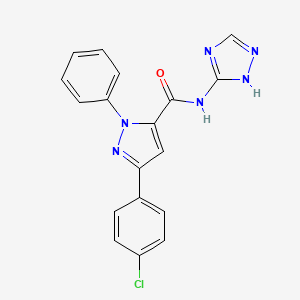![molecular formula C23H22N4O3S B10990382 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10990382.png)
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of diverse chemical moieties: benzimidazole, benzophenone, and indole. Such hybrid structures often exhibit unique properties and biological activities. Let’s explore its synthesis, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is to start with a benzimidazole scaffold and introduce the indole and benzophenone moieties. Specific synthetic routes may vary, but here’s a general outline:
Benzimidazole Formation: Begin by synthesizing the benzimidazole core, which can be achieved through condensation reactions between an o-phenylenediamine and a carboxylic acid derivative.
Indole Substitution: Introduce the indole group by reacting the benzimidazole intermediate with an appropriate indole precursor.
Benzophenone Addition: Finally, attach the benzophenone moiety to the indole-substituted benzimidazole.
Industrial Production:: While industrial-scale production methods may differ, the principles remain the same. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactions::
Oxidation: The benzophenone portion is susceptible to oxidation, potentially leading to various derivatives.
Substitution: The indole nitrogen and benzimidazole nitrogen offer sites for substitution reactions.
Reduction: Reduction of the carbonyl group in the benzophenone moiety could yield interesting analogs.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on the reaction conditions, substituents, and regioselectivity. Variants of this compound with different functional groups may arise.
Scientific Research Applications
Antimicrobial Activity: Some derivatives of this compound exhibit potent antimicrobial effects.
Drug Development: Researchers explore its potential as a novel antibacterial agent by targeting bacterial cell division protein FtsZ.
Biological Studies: Investigate its interactions with cellular components and pathways.
Mechanism of Action
FtsZ Inhibition: By binding to FtsZ, this compound disrupts bacterial cell division, preventing cytokinesis.
Comparison with Similar Compounds
Uniqueness: Its hybrid structure sets it apart from other antibacterial agents.
Similar Compounds: Explore related benzimidazole-based compounds, such as albendazole and mebendazole.
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c28-21(24-23-26-25-22(31-23)20-7-4-12-29-20)14-27-11-10-17-8-9-18(13-19(17)27)30-15-16-5-2-1-3-6-16/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2,(H,24,26,28) |
InChI Key |
HIECLNULOFTUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B10990310.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10990312.png)
![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10990319.png)
![N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990327.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)
![Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990337.png)

![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B10990345.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10990352.png)
![1H-Pyrazole-5-carboxamide, 3-(4-chlorophenyl)-1-methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B10990353.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B10990358.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10990360.png)
![cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10990364.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10990365.png)
